molecular formula C30H28N2O4 B250130 2-methoxy-N-{2-[(2-methoxybenzoyl)anilino]ethyl}-N-phenylbenzamide

2-methoxy-N-{2-[(2-methoxybenzoyl)anilino]ethyl}-N-phenylbenzamide

Cat. No.: B250130
M. Wt: 480.6 g/mol
InChI Key: WSPAVNKPHGLLOB-UHFFFAOYSA-N
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Description

N,N’-1,2-ethanediylbis(2-methoxy-N-phenylbenzamide) is an organic compound with the molecular formula C30H28N2O4 This compound is characterized by its complex structure, which includes two benzamide groups connected by an ethanediyl bridge, each substituted with a methoxy group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-1,2-ethanediylbis(2-methoxy-N-phenylbenzamide) typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxybenzoic acid and N-phenylamine.

    Formation of Benzamide: The first step involves the formation of 2-methoxy-N-phenylbenzamide through the reaction of 2-methoxybenzoic acid with N-phenylamine in the presence of a dehydrating agent like thionyl chloride.

    Coupling Reaction: The next step is the coupling of two molecules of 2-methoxy-N-phenylbenzamide using ethylenediamine as the bridging agent. This reaction is typically carried out in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of N,N’-1,2-ethanediylbis(2-methoxy-N-phenylbenzamide) would involve similar steps but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N’-1,2-ethanediylbis(2-methoxy-N-phenylbenzamide) can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide groups can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of 2-methoxybenzoic acid derivatives.

    Reduction: Formation of N-phenylethanediamine derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N,N’-1,2-ethanediylbis(2-methoxy-N-phenylbenzamide) has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism by which N,N’-1,2-ethanediylbis(2-methoxy-N-phenylbenzamide) exerts its effects depends on its specific application:

    Enzyme Inhibition: It may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.

    Therapeutic Effects: It may interact with cellular targets, such as receptors or signaling pathways, to exert anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    N,N’-1,2-ethanediylbis(benzamide): Lacks the methoxy groups, which may affect its reactivity and applications.

    N,N’-1,2-ethanediylbis(2-hydroxy-N-phenylbenzamide): Contains hydroxy groups instead of methoxy groups, potentially altering its chemical properties and biological activity.

Uniqueness

N,N’-1,2-ethanediylbis(2-methoxy-N-phenylbenzamide) is unique due to the presence of methoxy groups, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C30H28N2O4

Molecular Weight

480.6 g/mol

IUPAC Name

2-methoxy-N-[2-(N-(2-methoxybenzoyl)anilino)ethyl]-N-phenylbenzamide

InChI

InChI=1S/C30H28N2O4/c1-35-27-19-11-9-17-25(27)29(33)31(23-13-5-3-6-14-23)21-22-32(24-15-7-4-8-16-24)30(34)26-18-10-12-20-28(26)36-2/h3-20H,21-22H2,1-2H3

InChI Key

WSPAVNKPHGLLOB-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)N(CCN(C2=CC=CC=C2)C(=O)C3=CC=CC=C3OC)C4=CC=CC=C4

Canonical SMILES

COC1=CC=CC=C1C(=O)N(CCN(C2=CC=CC=C2)C(=O)C3=CC=CC=C3OC)C4=CC=CC=C4

Origin of Product

United States

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